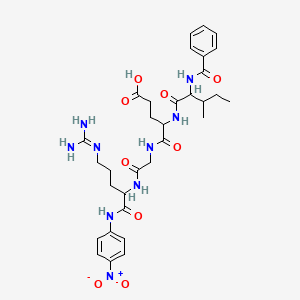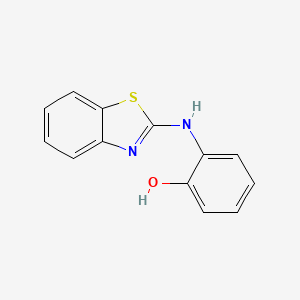
Phenol, 2-(2-benzothiazolylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-(2-benzothiazolylamino)-, also known as 2-(2-benzothiazolyl)phenol, is a heterocyclic aromatic compound with the molecular formula C13H9NOS. This compound is characterized by the presence of a benzothiazole ring attached to a phenol group. It has a molecular weight of 227.28 g/mol and is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(2-benzothiazolylamino)- can be achieved through several methods. One common approach involves the condensation of 2-aminophenol with benzothiazole derivatives. This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure high yield and purity. For example, piperazine immobilized on nano-ZnO-sulfuric acid has been used as a powerful catalyst for the synthesis of benzothiazole derivatives .
Industrial Production Methods
In industrial settings, the production of Phenol, 2-(2-benzothiazolylamino)- often involves multi-step processes that include the preparation of intermediates followed by their condensation. The use of eco-friendly methods and catalysts, such as nano-sized metal oxides, has gained popularity due to their efficiency and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-(2-benzothiazolylamino)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles and phenolic compounds, which have significant applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Phenol, 2-(2-benzothiazolylamino)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its role in treating diseases such as Alzheimer’s and diabetes.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-(2-benzothiazolylamino)- can be compared with other similar compounds, such as:
2-(2-Hydroxyphenyl)benzothiazole: Similar structure but different functional groups.
2-(2-Benzothiazolyl)phenol: Another benzothiazole derivative with distinct properties.
Benzimidazole derivatives: These compounds share the benzothiazole ring but have different biological activities
The uniqueness of Phenol, 2-(2-benzothiazolylamino)- lies in its specific combination of the benzothiazole and phenol groups, which confer unique chemical and biological properties.
Eigenschaften
| 5677-19-0 | |
Molekularformel |
C13H10N2OS |
Molekulargewicht |
242.30 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-ylamino)phenol |
InChI |
InChI=1S/C13H10N2OS/c16-11-7-3-1-5-9(11)14-13-15-10-6-2-4-8-12(10)17-13/h1-8,16H,(H,14,15) |
InChI-Schlüssel |
CANWXCCURXVOTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


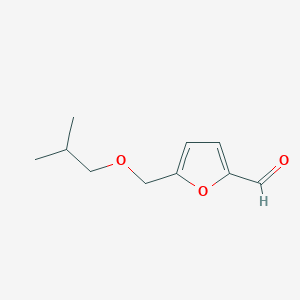
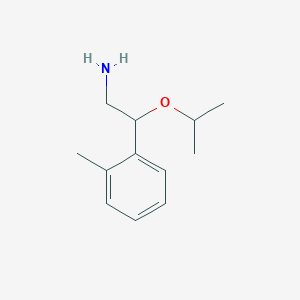




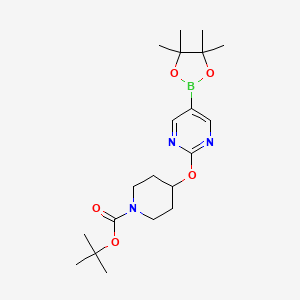
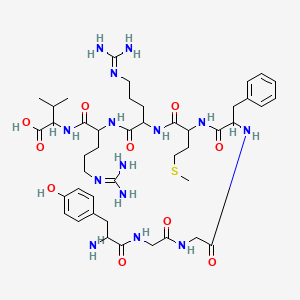
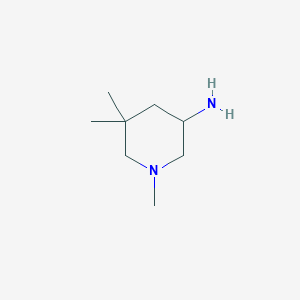
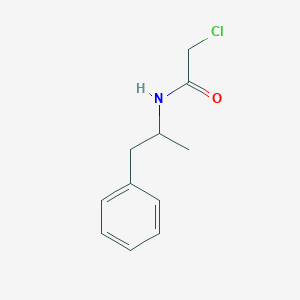


![N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12111259.png)
